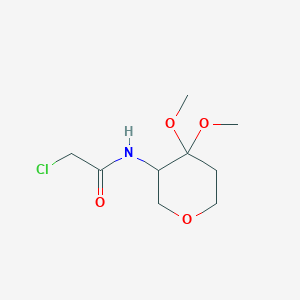
2-Chloro-N-(4,4-dimethoxyoxan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4,4-dimethoxyoxan-3-yl)acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is commonly referred to as CDMO and is a white crystalline solid with a molecular weight of 249.7 g/mol. CDMO is an important intermediate in the synthesis of various pharmaceutical compounds and is known for its unique chemical properties.
Mécanisme D'action
The mechanism of action of CDMO is not well understood. However, studies have shown that it may act as a potent inhibitor of certain enzymes involved in the biosynthesis of important cellular components. This may lead to the disruption of cellular processes and ultimately result in cell death.
Effets Biochimiques Et Physiologiques
CDMO has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, CDMO has been found to have anti-viral properties and may be effective against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CDMO in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the use of CDMO in medicinal chemistry. One potential area of research is the synthesis of novel anti-cancer agents using CDMO as an intermediate. Another potential area of research is the development of compounds with anti-inflammatory and anti-viral properties. Additionally, further studies are needed to fully understand the mechanism of action of CDMO and its potential applications in drug discovery.
In conclusion, CDMO is an important intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical properties and potential therapeutic applications make it an important area of research in medicinal chemistry. Further studies are needed to fully understand its mechanism of action and potential applications in drug discovery.
Méthodes De Synthèse
The synthesis of CDMO involves the reaction of 4,4-dimethoxy-3-hydroxybutyraldehyde with chloroacetyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain pure CDMO. This method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
CDMO has been extensively studied for its potential use in the synthesis of various pharmaceutical compounds. It has been used as an intermediate in the synthesis of anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. CDMO has also been used in the synthesis of compounds with potential anti-diabetic and anti-obesity properties.
Propriétés
IUPAC Name |
2-chloro-N-(4,4-dimethoxyoxan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-13-9(14-2)3-4-15-6-7(9)11-8(12)5-10/h7H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLKTXBDJKPYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4,4-dimethoxyoxan-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

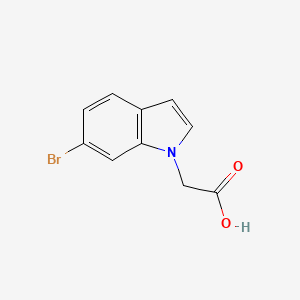
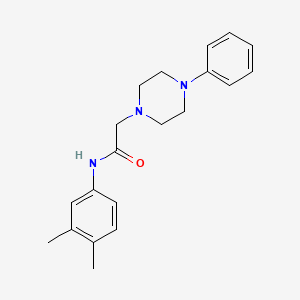
![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2579094.png)
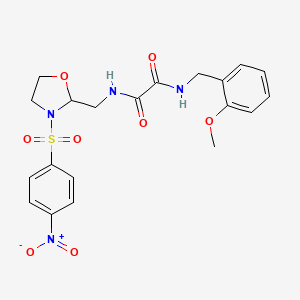
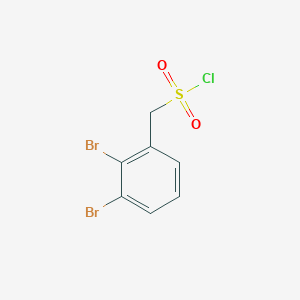
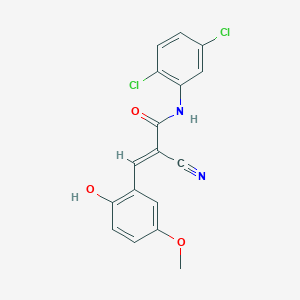
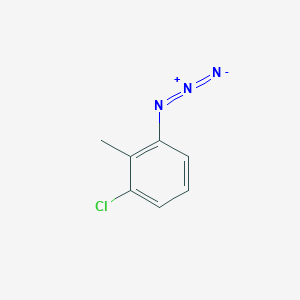
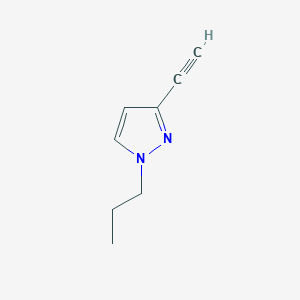
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine](/img/structure/B2579106.png)
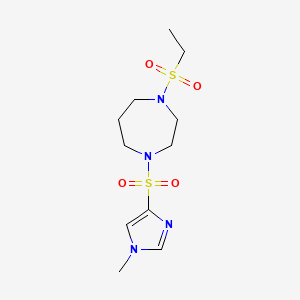

![2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579110.png)
![(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2579111.png)